Sodium p-formylbenzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Sodium p-formylbenzenesulphonate is a useful research compound. Its molecular formula is C7H5NaO4S and its molecular weight is 208.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Sodium p-formylbenzenesulphonate, also known as sodium 2-formylbenzenesulfonate, is a sulfonated aromatic compound that has gained attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and potential anticancer activities, supported by various studies and data.
- Molecular Formula : C7H5NaO4S
- Molecular Weight : 208.16 g/mol
- CAS Number : 1008-72-6
- IUPAC Name : sodium;2-formylbenzenesulfonate
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. The compound has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicate that certain derivatives exhibit significant antibacterial activity.
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Concentration (g/mL) | Inhibition Zone (mm) | Bacteria Tested |
---|---|---|---|
2-FBS | 0.04 | 15 | E. coli |
3-FBS | 0.04 | 12 | S. aureus |
Phen | 0.04 | 20 | E. coli, S. aureus |
Spd | 0.04 | 18 | E. coli |
Spm | 0.04 | 22 | S. aureus |
The antibacterial activity was assessed using the agar-disk diffusion method, where the inhibition zones were measured after incubation. Notably, derivatives like Phen and Spm showed superior activity compared to the parent compound, indicating that modifications can enhance efficacy .
Antioxidant Activity
This compound has also demonstrated antioxidant properties, which are crucial for combating oxidative stress in biological systems. The antioxidant activity is often attributed to the presence of the sulfonate group and the structural framework that allows for electron donation.
The antioxidant mechanism involves scavenging free radicals and inhibiting lipid peroxidation, which can lead to cellular damage. This property is particularly beneficial in preventing chronic diseases associated with oxidative stress .
Potential Anticancer Activity
Emerging research suggests that this compound and its derivatives may possess anticancer properties. Studies have indicated that compounds with azomethine or imine groups show promising results in inhibiting cancer cell proliferation.
Case Study: Anticancer Screening
In a study assessing various sulfonated compounds for anticancer activity, this compound exhibited cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Properties
IUPAC Name |
sodium;4-formylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4S.Na/c8-5-6-1-3-7(4-2-6)12(9,10)11;/h1-5H,(H,9,10,11);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPPRCKGVCCJSG-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NaO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50160143 |
Source
|
Record name | Sodium p-formylbenzenesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50160143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13736-22-6 |
Source
|
Record name | Sodium p-formylbenzenesulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013736226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium p-formylbenzenesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50160143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium p-formylbenzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.903 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.